molecular formula C19H18N6O2S B5522537 3-methyl-7-(3-phenylpropyl)-8-(2-pyrimidinylthio)-3,7-dihydro-1H-purine-2,6-dione

3-methyl-7-(3-phenylpropyl)-8-(2-pyrimidinylthio)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B5522537
M. Wt: 394.5 g/mol
InChI Key: OKYGZLUGBRIXBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-7-(3-phenylpropyl)-8-(2-pyrimidinylthio)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C19H18N6O2S and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.12119501 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research into purine derivatives, like "3-methyl-7-(3-phenylpropyl)-8-(2-pyrimidinylthio)-3,7-dihydro-1H-purine-2,6-dione," often explores their synthesis for potential therapeutic applications. One study detailed the synthesis of new [c,d]-fused purinediones, providing insights into the chemical reactions and conditions necessary for creating complex purine structures (Ondrej imo, A. Rybár, & J. Alföldi, 1995). These methodologies are crucial for developing novel compounds with potential biological activities.

Potential Therapeutic Applications

While the exact compound was not directly mentioned, related purine derivatives have been studied for their biological activities. For instance, the anti-inflammatory activity of substituted pyrimidopurinediones in models of chronic inflammation illustrates the therapeutic potential of purine analogs (J. Kaminski, D. Solomon, D. J. Conn, S. Wong, P. Chiu, T. Massa, M. Siegel, & A. Watnick, 1989). These findings highlight the relevance of purine derivatives in designing new anti-inflammatory agents.

Immunomodulatory Effects

Purine nucleosides and their analogs have also been synthesized to explore their immunomodulatory effects. One study focused on thiazolo[4,5-d]pyrimidine nucleosides as potential immunotherapeutic agents, revealing significant immunoactivity compared to known active agents (K. Nagahara, J. Anderson, G. D. Kini, N. K. Dalley, S. Larson, D. Smee, A. Jin, B. S. Sharma, W. B. Jolley, & R. K. Robins, 1990). This suggests that purine derivatives can be potent modulators of immune functions, opening avenues for their application in treating viral infections and other immune-related disorders.

Properties

IUPAC Name

3-methyl-7-(3-phenylpropyl)-8-pyrimidin-2-ylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2S/c1-24-15-14(16(26)23-18(24)27)25(12-5-9-13-7-3-2-4-8-13)19(22-15)28-17-20-10-6-11-21-17/h2-4,6-8,10-11H,5,9,12H2,1H3,(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYGZLUGBRIXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SC3=NC=CC=N3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.